1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, a propyl group at the third position, and a carboxamide group at the fourth position of the pyrazole ring.
Preparation Methods
The synthesis of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the mechanism of action of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of these molecular targets and pathways.
Comparison with Similar Compounds
1-Ethyl-5-nitro-3-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the nitro and carboxylic acid groups.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has an amino group instead of a nitro group and an ester group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14N4O3 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-ethyl-5-nitro-3-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-3-5-6-7(8(10)14)9(13(15)16)12(4-2)11-6/h3-5H2,1-2H3,(H2,10,14) |
InChI Key |
DRHHYLCHRIZWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C(=O)N)[N+](=O)[O-])CC |
Origin of Product |
United States |
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